
7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide is a compound belonging to the acridine family, known for its broad spectrum of biological activities. Acridine derivatives have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has shown promise due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide typically involves the following steps:
Formation of the acridine core: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino groups: Amination reactions are employed to introduce the amino groups at the 7 and 9 positions.
Attachment of the N-(2-(dimethylamino)ethyl) group: This step involves the reaction of the acridine core with 2-(dimethylamino)ethylamine under suitable conditions.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under suitable conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide has been extensively studied for its applications in:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studying DNA interactions and as a fluorescent probe.
Medicine: Exhibits anticancer, antimicrobial, and antiviral activities. .
Industry: Used in the production of dyes and pigments due to its fluorescent properties.
Wirkmechanismus
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA, inhibiting the activity of topoisomerases I and II. These enzymes are essential for DNA replication and repair, and their inhibition leads to cell death, particularly in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)
- Triazoloacridone (C-1305)
- Amsacrine (m-AMSA)
Uniqueness
7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide is unique due to the presence of amino groups at the 7 and 9 positions, which enhance its DNA intercalating ability and biological activity. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in inhibiting topoisomerases .
Eigenschaften
CAS-Nummer |
89459-59-6 |
|---|---|
Molekularformel |
C18H21N5O |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
7,9-diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-23(2)9-8-21-18(24)13-5-3-4-12-16(20)14-10-11(19)6-7-15(14)22-17(12)13/h3-7,10H,8-9,19H2,1-2H3,(H2,20,22)(H,21,24) |
InChI-Schlüssel |
MESTWGKPHTYEDG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)N)N=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



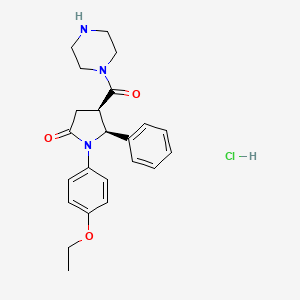


![Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-](/img/structure/B12915785.png)
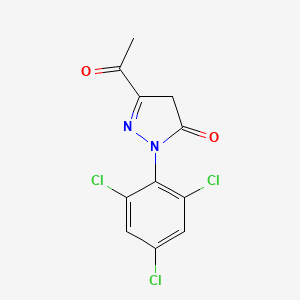
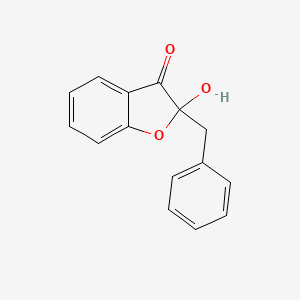
![3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12915807.png)
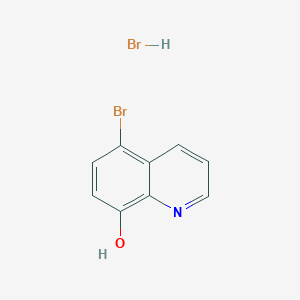
![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)

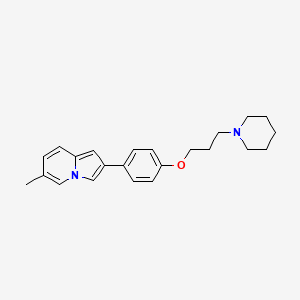

![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)
